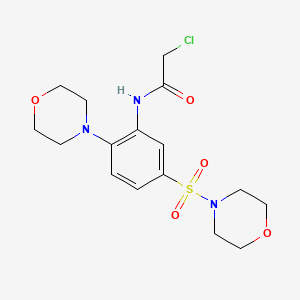
2-Chloro-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide is a complex organic compound with the molecular formula C16H22ClN3O5S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-morpholino-5-(morpholinosulfonyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division.
Molecular Pathways: By inhibiting DHFR, the compound disrupts the folate pathway, leading to the inhibition of cell proliferation and inducing cell cycle arrest in the G1 phase.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-N-(2-chloro-5-(morpholinosulfonyl)phenyl)acetamide
- 2-(Arylamino)-N-(4-(morpholino-sulfonyl)phenyl)acetamides
Comparison:
- Uniqueness: 2-Chloro-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide is unique due to its dual morpholino groups, which enhance its solubility and reactivity compared to similar compounds .
- Activity: The presence of the morpholino groups also contributes to its higher biological activity, making it a more potent inhibitor of DHFR and a more effective antimicrobial and anticancer agent .
Eigenschaften
IUPAC Name |
2-chloro-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O5S/c17-12-16(21)18-14-11-13(26(22,23)20-5-9-25-10-6-20)1-2-15(14)19-3-7-24-8-4-19/h1-2,11H,3-10,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBKOBOQLCRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(3,5-dimethyl-1,2-oxazole-4-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2929261.png)
![(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2929265.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2929266.png)
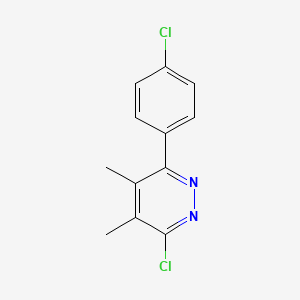
![4-(furan-2-yl)-2-(4-methoxybenzoyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2929268.png)
![4-{[(E)-2-[4-(methoxycarbonyl)-3-phenyl-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid](/img/structure/B2929269.png)
![2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2929270.png)
![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2929274.png)
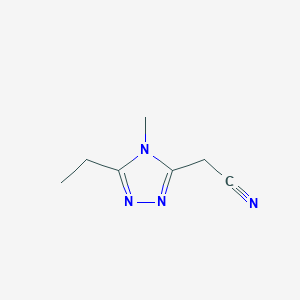
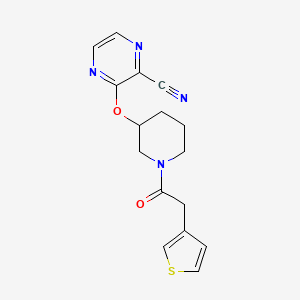

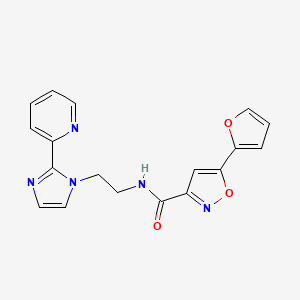
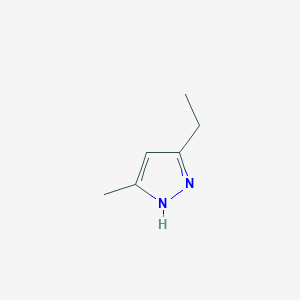
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine](/img/structure/B2929284.png)
